5-Amino-3-methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Amino-3-methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of aminopyrimidines This compound is characterized by its pyrimidine ring structure, which is substituted with amino and phenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-phenylpropylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
5-Amino-3-methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of novel organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Shares a similar pyrimidine core but with different substituents.
5-Amino-3-methyl-1-phenylpyrazole: Another aminopyrimidine derivative with distinct structural features.
Uniqueness
5-Amino-3-methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
62348-52-1 |
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Molecular Formula |
C14H18N4O2 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
5-amino-3-methyl-6-(3-phenylpropylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H18N4O2/c1-18-13(19)11(15)12(17-14(18)20)16-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,16H,5,8-9,15H2,1H3,(H,17,20) |
InChI Key |
PAIGYZOJZRDLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)NCCCC2=CC=CC=C2)N |
Origin of Product |
United States |
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